2-((2,4-Dioxo-3-(p-tolyl)thiazolidin-5-yl)(p-tolyl)amino)acetamide
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Overview
Description
2-((2,4-Dioxo-3-(p-tolyl)thiazolidin-5-yl)(p-tolyl)amino)acetamide is a complex organic compound with the molecular formula C19H18N2O3S. This compound features a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of the thiazolidine ring imparts unique chemical and biological properties to the compound, making it of interest in various fields of research.
Mechanism of Action
Target of Action
The primary targets of the compound 2-((2,4-Dioxo-3-(p-tolyl)thiazolidin-5-yl)(p-tolyl)amino)acetamide are currently unknown. This compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Biochemical Pathways
Thiazolidine motifs, which are present in this compound, are known to show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity . Therefore, it can be hypothesized that this compound may affect multiple biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,4-Dioxo-3-(p-tolyl)thiazolidin-5-yl)(p-tolyl)amino)acetamide typically involves the reaction of p-tolylamine with a thiazolidine derivative under controlled conditions. One common method includes the use of p-tolylamine and 2,4-thiazolidinedione in the presence of a suitable catalyst and solvent. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-((2,4-Dioxo-3-(p-tolyl)thiazolidin-5-yl)(p-tolyl)amino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiazolidine derivatives .
Scientific Research Applications
2-((2,4-Dioxo-3-(p-tolyl)thiazolidin-5-yl)(p-tolyl)amino)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds share the thiazolidine ring structure and are known for their antidiabetic properties.
Thiazolidinones: Similar in structure but differ in the oxidation state of the sulfur atom.
Thiazoles: Contain a similar five-membered ring but with different substituents and properties
Uniqueness
2-((2,4-Dioxo-3-(p-tolyl)thiazolidin-5-yl)(p-tolyl)amino)acetamide is unique due to its specific substitution pattern and the presence of both p-tolyl and aminoacetamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-(4-methyl-N-[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]anilino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-12-3-7-14(8-4-12)21(11-16(20)23)18-17(24)22(19(25)26-18)15-9-5-13(2)6-10-15/h3-10,18H,11H2,1-2H3,(H2,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XELBMPQJHAZHEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(SC2=O)N(CC(=O)N)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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